4-Bromophenoxyacetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenoxyacetic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4\text{BrOH} + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_4\text{BrOCH}_2\text{COOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenoxyacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
4-Bromophenoxyacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromophenoxyacetic acid involves several pathways:
Antimicrobial Activity: The compound disrupts cell membranes, interferes with cell wall synthesis, inhibits protein or nucleic acid synthesis, and induces reactive oxygen species.
Plant Growth Regulation: It acts as a chemical elicitor, inducing β-glucuronidase activity in plants, which promotes growth and development.
Comparison with Similar Compounds
4-Bromophenoxyacetic acid can be compared with other phenoxyacetic acid derivatives such as:
2,4-Dichlorophenoxyacetic Acid (2,4-D): Widely used as a herbicide, 2,4-D is known for its selective action against broadleaf weeds.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with similar applications but with different environmental and health impacts.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Used for controlling broadleaf weeds in cereal crops.
Uniqueness: this compound is unique due to its bromine atom, which enhances its antimicrobial properties and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-bromophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEBGAQWWSUOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062034 | |
Record name | Acetic acid, (4-bromophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-91-7 | |
Record name | 2-(4-Bromophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (4-Bromophenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenoxy)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-(4-bromophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (4-bromophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (4-Bromophenoxy)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM8SNH9TP7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Bromophenoxyacetic acid?
A: this compound is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 247.07 g/mol. While the provided abstracts don't provide detailed spectroscopic data, research indicates characteristic peaks in infrared (FT-IR) and Raman spectra, which can be analyzed to identify functional groups and structural features [].
Q2: How is this compound detected and quantified in real-world samples?
A: A recent study demonstrated the electrochemical determination of this compound using a CeO2-decorated electrochemical exfoliated graphene (eGr) composite sensor []. This sensor proved effective in detecting the compound in apple juice, highlighting its potential for monitoring plant growth regulators in agricultural products.
Q3: What are the applications of this compound derivatives in medicinal chemistry?
A: Research indicates that this compound serves as a precursor for synthesizing various benzimidazole derivatives [, , , , ]. These derivatives exhibit promising antibacterial and antifungal activities in vitro, making them potential candidates for developing new antimicrobial agents.
Q4: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives?
A: While the provided abstracts don't delve into specific SAR studies, research on synthesizing N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole derivatives explores how modifications to the benzimidazole ring impact antimicrobial activity [, ]. This suggests ongoing efforts to understand the relationship between structure and biological activity in this class of compounds.
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